2-(4-benzylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Core Structure: The core consists of a pyrido[1,2-a]pyrimidin-4-one scaffold.
Functional Groups:
Preparation Methods
Synthetic Routes::
Condensation Reaction: One synthetic route involves the condensation of a benzylpiperazine derivative with a thiazolidinone precursor. The reaction forms the pyrido[1,2-a]pyrimidin-4-one core.
Zwitterionic Intermediate: The Z configuration of the thiazolidinone double bond suggests a zwitterionic intermediate during synthesis.
- Industrial-scale production methods are proprietary, but they likely involve efficient and scalable synthetic routes.
Chemical Reactions Analysis
Reactions::
Oxidation: The thiazolidinone sulfur atom can undergo oxidation.
Reduction: The pyrido[1,2-a]pyrimidin-4-one ring may be reduced.
Substitution: The benzylpiperazine moiety can undergo substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., alkyl halides).
- Oxidation: Thiazolidinone sulfoxide or sulfone derivatives.
- Reduction: Reduced pyrido[1,2-a]pyrimidin-4-one.
- Substitution: Alkylated or arylated benzylpiperazine derivatives.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., antiviral, anticancer).
Biological Studies: Explore its interactions with receptors, enzymes, or proteins.
Materials Science: Assess its properties for materials applications.
Mechanism of Action
Targets: Identify molecular targets (e.g., receptors, enzymes).
Pathways: Investigate signaling pathways affected by the compound.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features.
Similar Compounds: Explore related pyrido[1,2-a]pyrimidin-4-ones.
: Example reference. : Another example reference.
Properties
CAS No. |
372498-53-8 |
---|---|
Molecular Formula |
C28H29N5O3S2 |
Molecular Weight |
547.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H29N5O3S2/c34-26-22(17-23-27(35)33(28(37)38-23)19-21-9-6-16-36-21)25(29-24-10-4-5-11-32(24)26)31-14-12-30(13-15-31)18-20-7-2-1-3-8-20/h1-5,7-8,10-11,17,21H,6,9,12-16,18-19H2/b23-17- |
InChI Key |
XLYDFQUMTHDKSH-QJOMJCCJSA-N |
Isomeric SMILES |
C1CC(OC1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCN(CC5)CC6=CC=CC=C6)/SC2=S |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCN(CC5)CC6=CC=CC=C6)SC2=S |
Origin of Product |
United States |
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